Prostaglandin H1

概要

説明

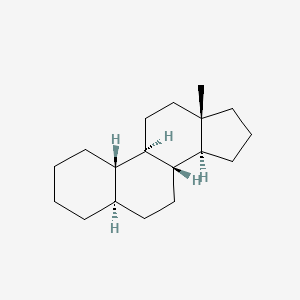

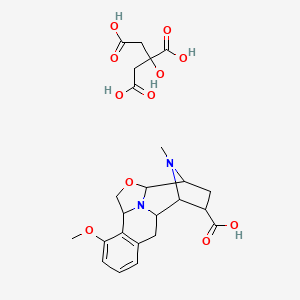

プロスタグランジンH1は、脂肪酸から誘導された脂質化合物であるプロスタグランジンファミリーのメンバーです。これらの化合物は、炎症、血管機能、血小板凝集など、強力な生物学的活性で知られています。 プロスタグランジンH1は、特にすべての1系列プロスタグランジンおよびトロンボキサンの前駆体であり、これらの生物学的に活性な分子の生合成における重要な中間体です .

作用機序

プロスタグランジンH1は、いくつかの分子標的と経路を通じてその効果を発揮します。

シクロオキシゲナーゼ経路: シクロオキシゲナーゼ酵素によって代謝されて、他の生物学的に活性なプロスタグランジンを生成します。

受容体結合: CRTH2受容体などの特定のプロスタグランジン受容体に作用して、炎症反応を媒介します.

シグナル伝達: 遺伝子発現と細胞応答を調節する細胞内シグナル伝達経路の活性化に関与しています。

類似の化合物:

プロスタグランジンH2: プロスタグランジン生合成経路における別の前駆体ですが、2系列プロスタグランジンの形成につながります。

プロスタグランジンG1: プロスタグランジンH1の合成における中間体。

トロンボキサンA1: 異なる生物学的活性を持つプロスタグランジンH1代謝の産物.

独自性: プロスタグランジンH1は、すべての1系列プロスタグランジンおよびトロンボキサンの前駆体としての役割により、ユニークです。 これは、炎症や血管機能を含むさまざまな生理学的プロセスの調節において重要な分子です .

生化学分析

Biochemical Properties

Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, this compound interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . This compound also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . This compound can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inflammatory responses and changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . This compound also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of this compound, allowing it to exert its effects on target cells . Additionally, this compound can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of this compound can influence its activity and function, as it allows for specific interactions with other biomolecules .

準備方法

合成経路と反応条件: プロスタグランジンH1は、シクロオキシゲナーゼ酵素(COX-1およびCOX-2)の作用により、ジホモ-γ-リノレン酸から合成されます。 このプロセスには、ジホモ-γ-リノレン酸をプロスタグランジンG1に変換し、次にプロスタグランジンH1に還元することが含まれます . 反応条件には、通常、酸素と適切な還元剤の存在が必要です。

工業生産方法: プロスタグランジンH1の工業生産は、同様の生化学的経路に従いますが、より大規模です。 このプロセスには、酵素活性に最適な条件(温度、pH、酸素レベルなど)を維持するバイオリアクターを使用して、ジホモ-γ-リノレン酸を酵素的に変換することが含まれます .

3. 化学反応解析

反応の種類: プロスタグランジンH1は、以下を含むさまざまな化学反応を受けます。

酸化: プロスタグランジンG1への変換。

還元: その他の1系列プロスタグランジンの形成。

置換: 官能基の修飾を含む反応。

一般的な試薬と条件:

酸化: 酸素とシクロオキシゲナーゼ酵素が必要です。

還元: NADPHなどの還元剤を使用します。

置換: ハロゲンまたはその他の求電子剤などの試薬を制御された条件下で使用します。

主な生成物: これらの反応から生成される主な生成物には、プロスタグランジンE1、プロスタグランジンF1α、トロンボキサンA1などの他の1系列プロスタグランジンが含まれます .

化学反応の分析

Types of Reactions: Prostaglandin H1 undergoes various chemical reactions, including:

Oxidation: Conversion to prostaglandin G1.

Reduction: Formation of other 1-series prostaglandins.

Substitution: Reactions involving the modification of functional groups.

Common Reagents and Conditions:

Oxidation: Requires oxygen and cyclooxygenase enzymes.

Reduction: Utilizes reducing agents such as NADPH.

Substitution: Involves reagents like halogens or other electrophiles under controlled conditions.

Major Products: The major products formed from these reactions include other 1-series prostaglandins such as prostaglandin E1, prostaglandin F1α, and thromboxane A1 .

科学的研究の応用

プロスタグランジンH1は、科学研究において幅広い用途があります。

化学: さまざまなプロスタグランジンとトロンボキサンの合成における前駆体として使用されます。

生物学: 細胞シグナル伝達と炎症反応の調節における役割が研究されています。

医学: 炎症、心血管疾患、血小板凝集障害などの状態における潜在的な治療効果について調査されています.

産業: 医薬品の製造や医薬品開発における研究ツールとして利用されています。

類似化合物との比較

Prostaglandin H2: Another precursor in the prostaglandin biosynthesis pathway but leads to the formation of 2-series prostaglandins.

Prostaglandin G1: An intermediate in the synthesis of prostaglandin H1.

Thromboxane A1: A product of this compound metabolism with distinct biological activities.

Uniqueness: this compound is unique due to its role as a precursor to all 1-series prostaglandins and thromboxanes. This makes it a critical molecule in the regulation of various physiological processes, including inflammation and vascular function .

特性

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYABHEVAQSJS-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)